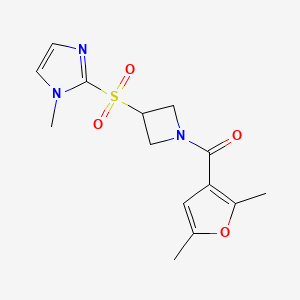

4-fluoro-1-N-propylbenzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-fluoro-1-N-propylbenzene-1,2-diamine" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties of fluorinated benzene derivatives. Fluorinated aromatic compounds are known for their unique properties, such as increased stability and altered electronic characteristics, which make them valuable in various applications, including materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves palladium-catalyzed reactions, such as the Buchwald-Hartwig reaction, which is used to synthesize a fluorinated tetraphenylbenzidine derivative . Another approach is the nucleophilic aromatic substitution, which is employed in the synthesis of 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene . The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine via diazotization and bromination is another example of the synthetic strategies used for such compounds .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. For instance, the crystal structure of a fluorinated tetraphenylbenzidine derivative was determined, revealing a linear centrosymmetric framework . Similarly, the solid-state and molecular structures of substituted spirocyclotetraphosphazenes were confirmed by X-ray crystallography .

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, including substitution reactions with primary amines, as seen in the case of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene . The reactivity of 1-fluoro-2,4-dinitrobenzene with NH-heteroaromatic compounds to form N-2,4-dinitrophenyl derivatives is another example of the chemical behavior of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. These compounds often exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the case of soluble fluoro-polyimides . The introduction of fluorine can also affect the electronic properties, leading to intense fluorescence, as observed in the fluorinated tetraphenylbenzidine derivative .

Aplicaciones Científicas De Investigación

Novel Polymeric Materials

The synthesis of novel aromatic polyamides and polyimides involves "4-fluoro-1-N-propylbenzene-1,2-diamine" or structurally similar diamines, leading to materials with exceptional mechanical properties, thermal stability, and optical transparency. These materials are of interest due to their potential applications in high-performance coatings, films, and electronic devices. For instance, Hsiao, Chen, and Liou (2004) explored aromatic polyamides bearing pendent diphenylamino or carbazolyl groups, showcasing their potential for casting flexible and tough films with excellent mechanical properties (Hsiao, Chen, & Liou, 2004).

Enhanced Solubility and Thermal Stability

Fluoro-polyimides synthesized from fluorine-containing aromatic diamines exhibit enhanced solubility, thermal stability, and low moisture absorption, making them suitable for various industrial applications, including high-quality and purity polyimide films with excellent thermal stability (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).

Electrochromic and Electrochemical Applications

The development of electrochromic materials and devices is another significant application area. For example, novel chiral 1,3-diamines synthesized through a modular strategy involving nucleophilic aromatic substitution have potential applications in the synthesis of fluorinated pharmaceuticals and as chiral proton-donors (Braun, Calmuschi-Cula, Englert, Höfener, Alberico, & Salzer, 2008).

Advanced Liquid Crystal Display Technologies

The synthesis of fluorinated copolyimides with trifluoromethyl-containing aromatic diamines has been explored for applications in advanced liquid crystal display (LCD) technologies, demonstrating the versatility of fluorine-containing aromatic diamines in the development of materials with great thermal stability, high mechanical properties, and potential for use in LCD applications (Liu, Li, Wu, Zhou, Wang, & Yang, 2002).

Organic Synthesis and Catalysis

Additionally, the organometallic chemistry of partially fluorinated benzenes, including compounds structurally related to "4-fluoro-1-N-propylbenzene-1,2-diamine," highlights their use as solvents and ligands in catalysis and organic synthesis, providing a pathway for the activation and functionalization of C-H and C-F bonds (Pike, Crimmin, & Chaplin, 2017).

Mecanismo De Acción

Target of Action

It’s known that benzene derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of 4-fluoro-1-N-propylbenzene-1,2-diamine involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

The compound’s molecular weight of 16821 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-fluoro-1-N-propylbenzene-1,2-diamine. For instance, the compound is sensitive to light , which means its stability and efficacy could be reduced if it’s exposed to light. Furthermore, its storage temperature is room temperature , suggesting that extreme temperatures could potentially affect its stability.

Propiedades

IUPAC Name |

4-fluoro-1-N-propylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKLXAJXEPZWCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-1-N-propylbenzene-1,2-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

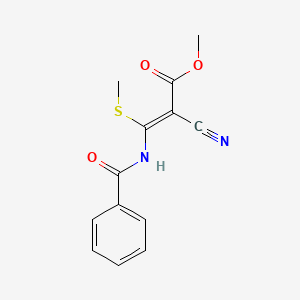

![8-[2-(2-Methylimidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2509018.png)

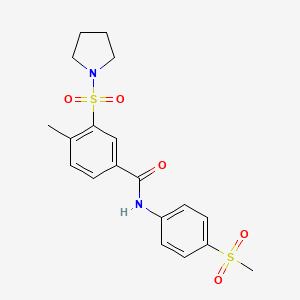

![1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2509019.png)

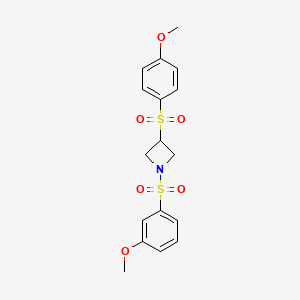

![N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2509021.png)

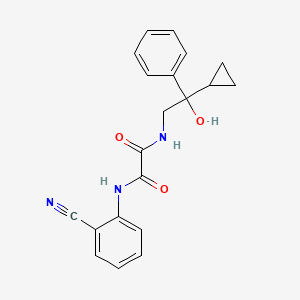

![2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2509022.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2509028.png)